methyl 2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole-5-carboxylate
Overview
Description
methyl 2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole-5-carboxylate is a complex organic compound that features a benzothiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the phenylsulfanyl group and subsequent functionalization with chloro and nitro groups. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the benzothiazole core.
Benzothiazole-5-carboxylic acid methyl ester: Lacks the phenylsulfanyl group and the chloro and nitro substituents.
Uniqueness
methyl 2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole-5-carboxylate is unique due to the combination of its functional groups and the benzothiazole core, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H9ClN2O4S2 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 2-(2-chloro-4-nitrophenyl)sulfanyl-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C15H9ClN2O4S2/c1-22-14(19)8-2-4-13-11(6-8)17-15(24-13)23-12-5-3-9(18(20)21)7-10(12)16/h2-7H,1H3 |
InChI Key |
ILZYUHGNUBQLJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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